molecular formula C17H18F3N3 B12627331 n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 917895-61-5

n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12627331
CAS No.: 917895-61-5
M. Wt: 321.34 g/mol
InChI Key: HRCZWHBTHGCXHJ-UHFFFAOYSA-N
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Description

n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include cyclopentylamine, 4-methylbenzaldehyde, and trifluoromethylpyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining cyclopentylamine with 4-methylbenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with trifluoromethylpyrimidine derivatives under acidic or basic conditions to form the desired pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives such as:

Uniqueness

  • Structural Features : The presence of the cyclopentyl group and trifluoromethyl group imparts unique chemical properties.
  • Biological Activity : Differences in biological activity due to variations in molecular structure.

This general structure should provide a foundation for your article. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

917895-61-5

Molecular Formula

C17H18F3N3

Molecular Weight

321.34 g/mol

IUPAC Name

N-cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C17H18F3N3/c1-11-6-8-12(9-7-11)14-10-21-16(17(18,19)20)23-15(14)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,21,22,23)

InChI Key

HRCZWHBTHGCXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F

Origin of Product

United States

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